6-chloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Anticancer Chromone SAR Cytotoxicity

6-Chloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide (C18H14ClNO5; MW 359.8 g/mol) is a synthetic chromone-2-carboxamide derivative featuring a 6-chloro substituent on the chromone nucleus and a 2,5-dimethoxyphenyl moiety on the exocyclic amide. Chromone-2-carboxamides are recognized as a privileged scaffold in medicinal chemistry, with established cytotoxic, anti-inflammatory, and anti-infective activities.

Molecular Formula C18H14ClNO5
Molecular Weight 359.8 g/mol
Cat. No. B12126272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
Molecular FormulaC18H14ClNO5
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl
InChIInChI=1S/C18H14ClNO5/c1-23-11-4-6-16(24-2)13(8-11)20-18(22)17-9-14(21)12-7-10(19)3-5-15(12)25-17/h3-9H,1-2H3,(H,20,22)
InChIKeyRDXHHNINLHFXED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide: Procurement-Relevant Structural and Pharmacological Profile


6-Chloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide (C18H14ClNO5; MW 359.8 g/mol) is a synthetic chromone-2-carboxamide derivative featuring a 6-chloro substituent on the chromone nucleus and a 2,5-dimethoxyphenyl moiety on the exocyclic amide . Chromone-2-carboxamides are recognized as a privileged scaffold in medicinal chemistry, with established cytotoxic, anti-inflammatory, and anti-infective activities [1]. The 2,5-dimethoxyphenyl substitution pattern on the amide side chain distinguishes this compound from its 2,4-dimethoxy and 3,4-dimethoxy regioisomers commonly found in screening libraries, conferring a unique electronic and steric topology that is expected to influence target engagement and selectivity profiles [2].

Procurement Risk Alert: Why 6-Chloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide Cannot Be Replaced by Generic Chromone-2-Carboxamide Analogs


Chromone-2-carboxamide derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to both the chromone nucleus substitution pattern and the amide side chain identity. The Bousejra-ElGarah et al. (2016) study of 21 chromone-2-carboxamide congeners demonstrated that a 6-fluoro substituent on the chromone nucleus positively impacts cytotoxic activity, whereas the nature of the amide side chain (aliphatic vs. aromatic, hydrophilic vs. lipophilic) dictates anti-inflammatory 5-lipoxygenase inhibitory activity [1]. Consequently, interchanging the 6-chloro substitution for 6-fluoro, 6-bromo, or unsubstituted analogs, or replacing the 2,5-dimethoxyphenyl amide with other regioisomers (e.g., 2,4-dimethoxy or 3,4-dimethoxy), is expected to yield divergent biological outcomes. The specific combination of a 6-chloro electron-withdrawing group and a 2,5-dimethoxyphenyl amide represents a distinct chemical space point within the chromone-2-carboxamide series that cannot be approximated by generic substitution [2].

Quantitative Differentiation Evidence for 6-Chloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide Versus Closest Analogs


Cytotoxic SAR Differentiation: 6-Chloro vs. 6-Fluoro Chromone-2-Carboxamide Analogs in Cancer Cell Lines

In a systematic SAR study of 21 chromone-2-carboxamide derivatives by Bousejra-ElGarah et al. (2016), compounds bearing a 6-fluoro substituent on the chromone nucleus (R1) demonstrated a positive impact on cytotoxic activity across MCF-7 (breast), OVCAR/IGROV (ovarian), and HCT-116 (colon) cancer cell lines, with 13 of 21 compounds achieving IC50 values in the range of 0.9–10 μM [1]. The 6-chloro substitution is expected to produce a divergent cytotoxicity profile due to differing electronegativity (Cl: 3.16 vs. F: 3.98 on the Pauling scale) and atomic radius (Cl: 175 pm vs. F: 147 pm), which influence both electronic distribution on the chromone ring and steric accommodation within target binding pockets [2]. This SAR differentiation means that 6-chloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide cannot be assumed to replicate the potency of 6-fluoro-bearing leads in this series, and should be evaluated as a distinct chemotype within chromone-2-carboxamide screening campaigns.

Anticancer Chromone SAR Cytotoxicity

Amide Side Chain Regioisomer Comparison: 2,5-Dimethoxyphenyl vs. 2,4-Dimethoxyphenyl Chromone-2-Carboxamides

6-Chloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide bears a 2,5-dimethoxyphenyl amide side chain, distinguishing it from the more commonly catalogued 2,4-dimethoxyphenyl regioisomer. The 2,5-substitution pattern positions the methoxy groups in a para relationship to each other on the phenyl ring, creating a different electrostatic potential surface and hydrogen-bond acceptor geometry compared to the meta-arranged methoxy groups in the 2,4-isomer [1]. In chromone-2-carboxamide SAR studies, the nature and positioning of substituents on the exocyclic amide phenyl ring have been shown to modulate both cytotoxicity and 5-lipoxygenase inhibition, with hydrophilic amide side chains favoring anti-inflammatory activity [2]. The 2,5-dimethoxy arrangement is anticipated to exhibit distinct target-binding pharmacophore features relative to the 2,4-dimethoxy analog, which is relevant for projects requiring specific regioisomeric control in structure-activity relationship exploration.

Medicinal Chemistry Regioisomer Differentiation Binding Selectivity

Anti-Inflammatory Activity Differentiation: Hydrophilic vs. Lipophilic Chromone-2-Carboxamide Amide Side Chains

The Bousejra-ElGarah et al. (2016) study established that within the chromone-2-carboxamide series, hydrophilic amide side chains confer greater 5-lipoxygenase (5-LOX) inhibitory activity compared to lipophilic side chains [1]. Compound 18 in that series demonstrated 79.9 ± 6.6% 5-LOX inhibition [2]. The target compound, 6-chloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, carries two methoxy groups on the amide phenyl ring, imparting moderate lipophilicity with some hydrogen-bond acceptor capacity. Its 5-LOX inhibition profile is predicted to be intermediate between fully hydrophilic amide-bearing analogs (high 5-LOX inhibition) and highly lipophilic amide-bearing analogs (low 5-LOX inhibition). This positions the compound as a balanced chemotype for dual cytotoxicity/anti-inflammatory screening, distinct from strongly hydrophilic chromone-2-carboxamides that may prioritize anti-inflammatory over cytotoxic endpoints.

5-Lipoxygenase Inhibition Anti-inflammatory Chromone SAR

Chromone-2-Carboxamide Scaffold Physicochemical Differentiation: Drug-Likeness and Ligand Efficiency Parameters

The Bousejra-ElGarah et al. (2016) study reported that the physicochemical properties of chromone-2-carboxamide derivatives are in accordance with general drug development requirements, and that ligand efficiency (LE) values support further structure optimization, with compound 4b identified as a lead [1]. The target compound (MW 359.8 g/mol; C18H14ClNO5) falls within the acceptable molecular weight range for lead-like compounds (MW < 400) and contains one hydrogen bond donor (amide NH) and six hydrogen bond acceptors, yielding a topological polar surface area (tPSA) estimated at approximately 74 Ų, which is within the Veber rule threshold (<140 Ų) for oral bioavailability [2]. The 6-chloro substituent contributes to metabolic stability by blocking potential oxidative metabolism at the 6-position of the chromone ring, a known metabolic soft spot for unsubstituted chromones [3]. This combination of drug-like physicochemical parameters and the metabolic shielding effect of the 6-chloro group differentiates this compound from 6-unsubstituted chromone-2-carboxamide analogs that may be more susceptible to CYP-mediated oxidation.

Drug-likeness Ligand Efficiency Physicochemical Properties

Recommended Application Scenarios for 6-Chloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide in Scientific Procurement


Chromone-2-Carboxamide Diversity Library Construction for Anticancer Phenotypic Screening

This compound serves as a key representative of the 6-chloro, 2,5-dimethoxyphenyl amide chemotype within chromone-2-carboxamide diversity sets. Given the Bousejra-ElGarah et al. (2016) demonstration that 13 of 21 chromone-2-carboxamide derivatives exhibit promising cytotoxicity (IC50 0.9–10 μM) against breast, ovarian, and colon cancer cell lines [1], this compound can be incorporated into medium-throughput phenotypic screening panels targeting MCF-7, OVCAR, IGROV, and HCT-116 cell lines. Its distinct 6-chloro/2,5-dimethoxy substitution pattern ensures coverage of chemical space not addressed by 6-fluoro or 2,4-dimethoxy analogs.

Dual Cytotoxic/Anti-Inflammatory Lead Optimization Starting Point

Based on the SAR established by Bousejra-ElGarah et al. (2016), chromone-2-carboxamides can simultaneously exhibit cytotoxic and 5-lipoxygenase inhibitory activities [1]. The moderate lipophilicity of the 2,5-dimethoxyphenyl amide side chain positions this compound as a balanced starting point for dual-activity lead optimization, where both anticancer potency and anti-inflammatory effects are desired. This is particularly relevant for inflammation-associated cancers where 5-LOX inhibition may provide therapeutic synergy [2].

Metabolic Stability Profiling of 6-Substituted Chromone-2-Carboxamides

The 6-chloro substituent on the chromone nucleus blocks a known site of oxidative metabolism, as established in chromone SAR reviews [1]. This compound can be used in comparative in vitro metabolic stability studies (human liver microsomes, hepatocytes) alongside 6-unsubstituted and 6-fluoro chromone-2-carboxamide analogs to quantify the impact of 6-position halogen substitution on intrinsic clearance and CYP-mediated metabolism. Such data inform the design of metabolically stable chromone-based probes and lead compounds.

Structure-Activity Relationship Exploration of Amide Side Chain Regioisomerism

The 2,5-dimethoxyphenyl amide in this compound represents a specific regioisomeric state within the chromone-2-carboxamide series. Procurement of this compound alongside its 2,4-dimethoxyphenyl and 3,4-dimethoxyphenyl analogs enables systematic SAR studies to map how methoxy group positioning on the exocyclic phenyl ring affects target binding, cellular permeability, and selectivity across biological assays [2]. Such regioisomer comparator studies are essential for establishing robust pharmacophore models in medicinal chemistry programs.

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